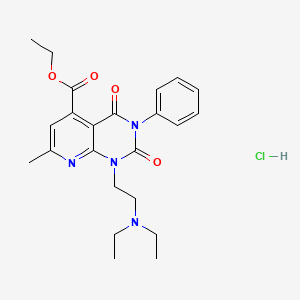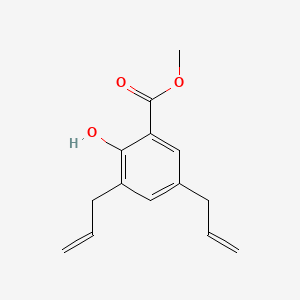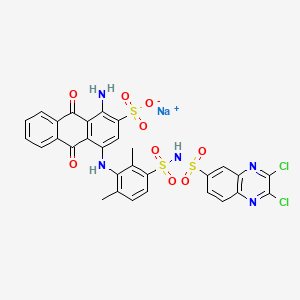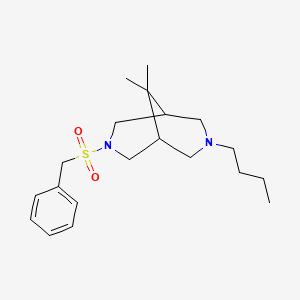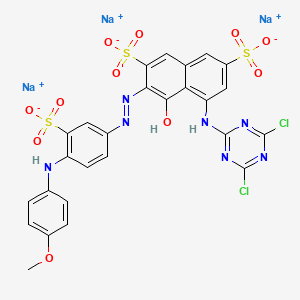
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing conditions to form the isoxazole ring . Another method involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrazine hydrate under refluxing conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate yields 5-phenylisoxazole-3-carbohydrazide .
Aplicaciones Científicas De Investigación
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an anticancer agent, particularly in the treatment of melanoma.
Medicine: Isoxazole derivatives are known for their analgesic, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis . The compound’s ability to form stable complexes with biological molecules contributes to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
- 5-Phenylisoxazole-3-carbohydrazide
Uniqueness
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Número CAS |
130403-12-2 |
|---|---|
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
3-methyl-N-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)12-7-5-6-10(3)14(12)16-15(18)13-8-11(4)17-19-13/h5-9H,1-4H3,(H,16,18) |
Clave InChI |
UEOHJQOGZIBQQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=NO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



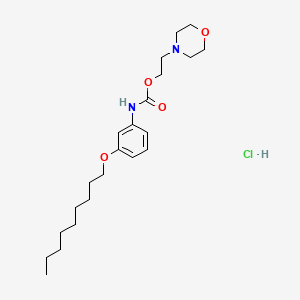
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)


